molecular formula C23H32ClN3 B14376777 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride CAS No. 88598-44-1

3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride

Cat. No.: B14376777
CAS No.: 88598-44-1
M. Wt: 386.0 g/mol
InChI Key: YHDWNHHCLDUBMG-UHFFFAOYSA-M
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Description

3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is part of the acridine family, which is characterized by a tricyclic structure with nitrogen atoms. Acridine derivatives are widely studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride typically involves the reaction of acridine derivatives with hexyl halides under specific conditions. One common method includes the use of acridine orange as a starting material, which undergoes alkylation with hexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound. The use of automated systems and advanced analytical techniques ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between base pairs, leading to the unwinding of the DNA helix and subsequent inhibition of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(dimethylamino)-10-hexylacridin-10-ium chloride is unique due to its specific hexyl substitution, which enhances its lipophilicity and cellular uptake. This modification improves its efficacy in biological applications, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

88598-44-1

Molecular Formula

C23H32ClN3

Molecular Weight

386.0 g/mol

IUPAC Name

10-hexyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride

InChI

InChI=1S/C23H32N3.ClH/c1-6-7-8-9-14-26-22-16-20(24(2)3)12-10-18(22)15-19-11-13-21(25(4)5)17-23(19)26;/h10-13,15-17H,6-9,14H2,1-5H3;1H/q+1;/p-1

InChI Key

YHDWNHHCLDUBMG-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-]

Origin of Product

United States

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